Chlorhexidine gluconate

Übersicht

Beschreibung

Chlorhexidine gluconate is a germicidal mouthwash that reduces bacteria in the mouth . It is used to treat gingivitis (swelling, redness, bleeding gums) . It is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms .

Synthesis Analysis

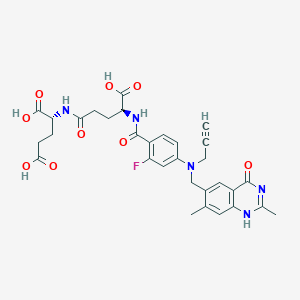

The synthesis of Chlorhexidine gluconate involves the reaction of 4-chloroaniline and hexamethylene diamine . It has also been incorporated into antibacterial hydrogels based on poly (sodium 2-acrylamido-2-methylpropane sulfonate) and gelatin .Molecular Structure Analysis

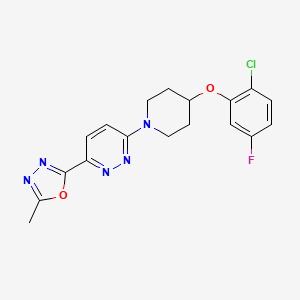

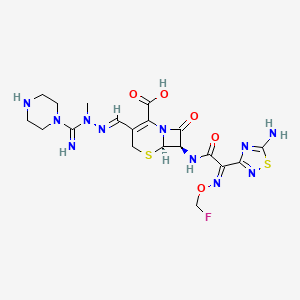

The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .Physical And Chemical Properties Analysis

Chlorhexidine gluconate is water-soluble and at physiologic pH, readily dissociates and releases the positively charged CHX component . It has a molecular weight of 897.8 g/mol .Wissenschaftliche Forschungsanwendungen

Prevention of Sepsis in Neonates

Chlorhexidine gluconate (CHG) has been used in whole-body skin applications to reduce sepsis in neonates by lowering bacterial colonisation density . The safety and optimal application regimen of CHG is still under research. In combination with emollients like sunflower oil, it may independently improve skin condition, thereby reducing sepsis .

Prevention of Peritoneal Dialysis-related Infections

CHG has been used in the prevention of peritoneal dialysis-related infections. A study proposed a controlled three-arm trial to examine the efficacy and safety of a daily chlorhexidine gluconate-impregnated patch versus mupirocin ointment versus usual exit-site care with normal saline for the prevention of PD-related infections .

Dental Applications

In dental applications, chlorhexidine gluconate has been used to reduce alveolar infection after dental extraction. A study showed a reduction of 22% of alveolar infection with 0.2% chlorhexidine application compared to placebo .

Skin-prepping Applications

CHG has a broad spectrum of antimicrobial activity and demonstrates an accumulative or residual activity on the skin. Its activity does not appear to be influenced by blood or tissue proteins, making it advantageous as a skin-prepping agent .

Wirkmechanismus

Target of Action

Chlorhexidine gluconate is a broad-spectrum antimicrobial biguanide . Its primary targets are a wide range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . It acts on the cell walls and extramicrobial complexes of these microorganisms .

Mode of Action

The mode of action of chlorhexidine gluconate involves its interaction with the negatively charged microbial cell surfaces . The positively charged chlorhexidine molecule reacts with these surfaces, destroying the integrity of the cell and allowing leakage of intracellular material . This reaction also enables chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately leading to cell death .

Biochemical Pathways

Chlorhexidine gluconate affects several biochemical pathways. It disrupts the cell membrane, leading to leakage of components and cell death . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, chlorhexidine crosses into the cell itself and attacks the cytoplasmic membrane . In high concentrations, chlorhexidine causes the cytoplasm to congeal or solidify .

Pharmacokinetics

Chlorhexidine gluconate exhibits unique pharmacokinetic properties. Approximately 30% of the active ingredient is retained in the oral cavity following rinsing and is slowly released into oral fluids . It is very poorly absorbed from the gastrointestinal tract .

Result of Action

The result of chlorhexidine gluconate’s action is the effective elimination of a broad range of pathogens. Upon application in vitro, chlorhexidine can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .

Action Environment

Protein-bound chlorhexidine releases slowly, leading to prolonged activity . This property makes chlorhexidine gluconate an effective antiseptic in various healthcare applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13)/t;2*2-,3-,4+,5-/m.11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIYKJHYYHPJIB-UUPCJSQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54Cl2N10O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034519 | |

| Record name | D-Gluconic acid, compd with N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorhexidine Gluconate | |

CAS RN |

18472-51-0 | |

| Record name | Chlorhexidine gluconate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, compd. with N1,N14-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid, compd with N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid, compound with N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORHEXIDINE GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOR84MUD8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does chlorhexidine gluconate exert its antimicrobial effect?

A1: [] Chlorhexidine gluconate disrupts the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. This broad-spectrum activity makes it effective against various gram-positive and gram-negative bacteria, as well as fungi.

Q2: What is the molecular formula and weight of chlorhexidine gluconate?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of chlorhexidine gluconate, these details can be readily found in chemical databases like PubChem or ChemSpider.

Q3: Can chlorhexidine gluconate be incorporated into wound dressings?

A4: Yes, [] research has explored incorporating chlorhexidine gluconate into hydrophilic polyurethane foam dressings. Studies demonstrated in vitro antimicrobial activity against a range of microorganisms, including antibiotic-resistant strains of Staphylococcus and Enterococcus species, as well as Candida species.

Q4: Does chlorhexidine gluconate impact the viscoelastic properties of acrylic resins used in dentistry?

A5: Research [] comparing the impact of chlorhexidine gluconate on polymethyl methacrylate (PMMA) and polyoxymethylene (POM) found that while chlorhexidine gluconate did not significantly affect PMMA viscoelasticity, it did lower the storage modulus and glass transition temperature of POM. This suggests material-specific interactions that require careful consideration in dental applications.

Q5: Is chlorhexidine gluconate effective against Enterococcus faecalis in root canal treatment?

A6: Yes, multiple studies [, , , ] confirm the efficacy of chlorhexidine gluconate against Enterococcus faecalis, a bacterium commonly found in persistent root canal infections. Its efficacy has been demonstrated both in vitro and in vivo, with various studies highlighting its superior antibacterial action compared to sodium hypochlorite.

Q6: Can chlorhexidine gluconate be used to prevent alveolar osteitis after tooth extraction?

A7: Research suggests [] that while chlorhexidine gluconate alone might not be sufficient to completely prevent alveolar osteitis (dry socket), combining it with an antibiotic like amoxicillin plus clavulanic acid significantly reduces its incidence after mandibular third molar extractions.

Q7: Are there any concerns regarding the toxicity of chlorhexidine gluconate?

A9: While generally considered safe for topical use, [, , ] chlorhexidine gluconate can cause allergic reactions in some individuals, ranging from mild skin irritation to severe anaphylactic shock. Studies on rat models [, ] also show that chlorhexidine gluconate, when administered intrathecally, can induce inflammatory responses in lung tissues.

Q8: Does chlorhexidine gluconate impact oral cells?

A10: While research [] shows that chlorhexidine gluconate can have cytotoxic effects on oral cell lines, combining it with benzydamine hydrochloride appears to mitigate this toxicity and maintain cell viability. Further research is needed to understand the clinical implications of these findings.

Q9: Are there any natural alternatives to chlorhexidine gluconate for oral health applications?

A11: Several studies explored natural alternatives, like green tea extract (Camellia sinensis) [, , ] and rambai leaf extract (Sonneratia caseolaris) []. While these natural extracts show promise in inhibiting the growth of oral pathogens like Candida albicans and Streptococcus sanguinis, their efficacy compared to chlorhexidine gluconate requires further investigation.

Q10: What analytical methods are commonly employed to study chlorhexidine gluconate?

A12: Researchers utilize a variety of techniques, including agar diffusion assays [, , , ], broth microdilution methods [], and scanning electron microscopy [, ], to evaluate the antimicrobial activity and effects of chlorhexidine gluconate. These methods help determine minimum inhibitory concentrations, assess its impact on bacterial morphology, and evaluate its effectiveness in removing smear layers in dental applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)

![Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate](/img/structure/B1668648.png)

![2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid](/img/structure/B1668652.png)

![1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B1668654.png)

![1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone](/img/structure/B1668659.png)

![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)